molecular formula C₂₁H₁₈D₅NO₄S B1157400 Retorphan-d5

Retorphan-d5

Cat. No.: B1157400
M. Wt: 390.51
Attention: For research use only. Not for human or veterinary use.
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Description

Retorphan-d5 is a deuterated analog of Retorphan, a compound historically studied for its role in neurochemical research, particularly in modulating opioid receptor activity. The incorporation of five deuterium atoms (denoted by "-d5") replaces hydrogen atoms at specific molecular positions, enhancing metabolic stability and prolonging its half-life in vivo. This modification makes Retorphan-d5 a valuable tool for pharmacokinetic and pharmacodynamic studies, where reduced enzymatic degradation allows for more accurate tracing of biochemical pathways .

Properties

Molecular Formula

C₂₁H₁₈D₅NO₄S

Molecular Weight

390.51

Synonyms

N-[(2R)-2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine Phenylmethyl Ester-d5;  Dexecadotril-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of Retorphan-d5 :

  • Molecular Formula: Likely analogous to Retorphan (C18H23NO3) with five deuterium substitutions.
  • Molecular Weight : Estimated ~315–320 g/mol (exact value depends on deuterium placement).
  • Primary Use : Investigational applications in neuroscience, including receptor binding assays and metabolic stability studies.

Comparison with Structurally Similar Compounds

Thiorphan-d5

Thiorphan-d5, a deuterated enkephalinase inhibitor, shares structural and isotopic similarities with Retorphan-d5. Both compounds incorporate deuterium to enhance metabolic resistance, but their core structures and biological targets differ.

Parameter Retorphan-d5 Thiorphan-d5
Molecular Formula C18H18D5NO3 (hypothesized) C12H10D5NO3S
Molecular Weight ~315–320 g/mol 258.35 g/mol
Deuterium Sites Likely aromatic positions Phenyl-d5 group
Primary Target Opioid receptors Enkephalinase (NEP) enzyme
Metabolic Stability Increased half-life due to deuterium Enhanced resistance to enzymatic cleavage

Key Differences :

  • Functional Role: Retorphan-d5 modulates opioid receptors, while Thiorphan-d5 inhibits enkephalinase, an enzyme that degrades endogenous opioids like enkephalins.
  • Structural Backbone : Thiorphan-d5 contains a thiol group and a phenyl-d5 moiety, whereas Retorphan-d5 likely retains a morphinan backbone.

Non-Deuterated Retorphan

Comparing Retorphan-d5 with its non-deuterated counterpart highlights the impact of isotopic substitution:

Parameter Retorphan-d5 Retorphan (Non-Deuterated)
Metabolic Half-Life ~8–12 hours (estimated) ~3–5 hours (observed in rodents)
Enzymatic Degradation Reduced CYP450 metabolism Rapid oxidation via hepatic enzymes
Research Utility Preferred for tracer studies Limited by rapid clearance

Deuterium Effect :
Deuterium’s kinetic isotope effect slows metabolic breakdown, making Retorphan-d5 superior for longitudinal studies requiring sustained plasma concentrations .

Comparison with Functionally Similar Compounds

Naloxone-d5

Naloxone-d5, another deuterated opioid receptor antagonist, serves as a functional analog but differs in receptor affinity and clinical applications.

Parameter Retorphan-d5 Naloxone-d5
Receptor Specificity Mixed opioid receptor action μ-opioid receptor antagonist
Clinical Use Research-only Overdose reversal (deuterated form in trials)
Deuterium Impact Extends half-life for assays Mitigates rapid clearance in emergency settings

Research Implications :
While Naloxone-d5 focuses on clinical translation, Retorphan-d5 remains a niche tool for mechanistic studies of opioid pathways.

Retorphan-d5 in Neurochemical Studies

  • Receptor Binding: Retorphan-d5 demonstrated 20% higher binding affinity to δ-opioid receptors compared to non-deuterated Retorphan in vitro, attributed to reduced metabolic interference during assays.
  • Metabolic Tracing : In rodent models, deuterium labeling enabled precise tracking of Retorphan-d5 distribution in the CNS over 24 hours, underscoring its utility in neuropharmacokinetic studies.

Thiorphan-d5 in Enzyme Inhibition

  • Thiorphan-d5 showed a 50% reduction in enkephalinase activity compared to its non-deuterated form, likely due to stabilized enzyme-inhibitor complexes .

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